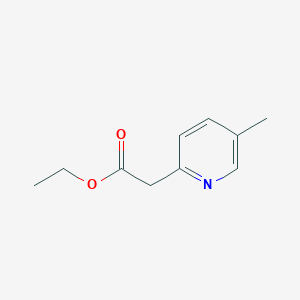

Ethyl 2-(5-methylpyridin-2-yl)acetate

Descripción general

Descripción

Ethyl 2-(5-methylpyridin-2-yl)acetate is a chemical compound with the CAS Number: 5552-82-9 . It has a molecular weight of 179.22 and its IUPAC name is ethyl (5-methyl-2-pyridinyl)acetate . It is a pale-yellow to yellow-brown liquid .

Synthesis Analysis

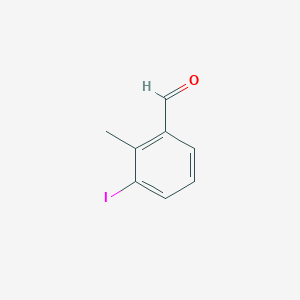

The synthesis of Ethyl 2-(5-methylpyridin-2-yl)acetate can be achieved from 2,5-Dimethylpyridine and Ethyl chloroformate . Another novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) has been explored .Molecular Structure Analysis

The InChI code for Ethyl 2-(5-methylpyridin-2-yl)acetate is1S/C10H13NO2/c1-3-13-10(12)6-9-5-4-8(2)7-11-9/h4-5,7H,3,6H2,1-2H3 . The molecular formula is C10H13NO2 . Physical And Chemical Properties Analysis

Ethyl 2-(5-methylpyridin-2-yl)acetate is a pale-yellow to yellow-brown liquid . It has a molecular weight of 179.22 .Aplicaciones Científicas De Investigación

Memory Enhancement Research

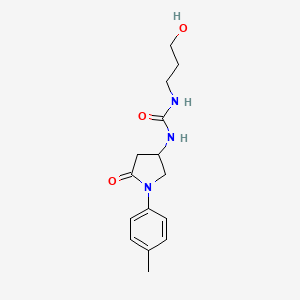

Ethyl 2-(5-methylpyridin-2-yl)acetate and its derivatives have been synthesized and studied for their potential to enhance memory. Studies using mice models have demonstrated that certain derivatives of Ethyl 2-(5-methylpyridin-2-yl)acetate significantly improved memory capabilities, as shown in swimming maze tests. The observed memory facilitation indicates a promising avenue for future neurological research and potential therapeutic applications (Li Ming-zhu, 2010) (Li Ming-zhu, 2010) (Li Ming-zhu, 2007).

Chemical Synthesis and Reactivity

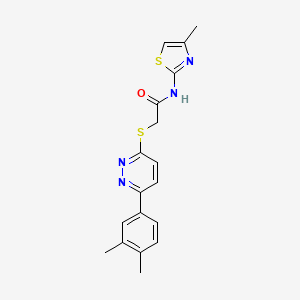

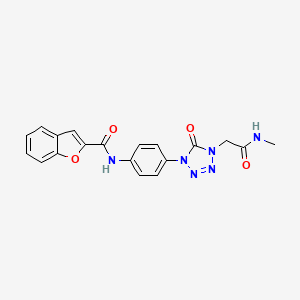

Ethyl 2-(5-methylpyridin-2-yl)acetate is a versatile compound in chemical synthesis. It has been used as a reactant in the synthesis of various organic compounds. For instance, it plays a crucial role in the formation of 1,3,4-oxadiazoles, pyridopyridazines, and related heterocyclic compounds. These synthesized compounds have diverse applications, including potential therapeutic uses. The compound's reactivity with different electrophilic reagents has been thoroughly studied, highlighting its importance in organic synthesis (M. H. Elnagdi et al., 1988) (Sara Asadi et al., 2021).

Anticancer Agent Synthesis

Ethyl 2-(5-methylpyridin-2-yl)acetate derivatives have been investigated for their potential as anticancer agents. The synthesis process involves multiple steps, leading to the creation of compounds such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. The effects of these compounds on cultured cells and their potential to inhibit cancer cell proliferation have been the focus of research, indicating the compound's significance in the development of new anticancer therapies (C. Temple et al., 1983).

Herbicidal Activity

Ethyl 2-(5-methylpyridin-2-yl)acetate derivatives have also been synthesized and evaluated for their herbicidal activities. These novel compounds have shown promising results in controlling weed growth, with certain derivatives demonstrating herbicidal activity comparable to commercial herbicides. This highlights the compound's potential in agricultural applications, offering an alternative approach to weed management (Zhihong Xu et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(5-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-5-4-8(2)7-11-9/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAVUXXKDILVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-methylpyridin-2-yl)acetate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2819582.png)

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2819596.png)

![2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B2819599.png)